Lipophilicity Advantage Over the Des-Methyl Parent (ΔXLogP3 = +0.4)
The 3-methyl substituent on the target compound raises the computed partition coefficient (XLogP3) to 1.1, compared with 0.7 for the des-methyl analog 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 111624-87-4) [1][2]. This +0.4 log unit increase represents a ~2.5-fold theoretical increase in lipophilicity, which is anticipated to enhance passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 111624-87-4): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem (2025 release). |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting intracellular targets, the higher lipophilicity of the 3-methyl derivative may reduce the need for downstream prodrug strategies or formulation adjustments compared to the des-methyl scaffold.
- [1] PubChem Compound Summary for CID 957604, 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 66524372, 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
